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molecular formula C8H6BrN3 B112193 7-Bromoquinazolin-2-amine CAS No. 190274-15-8

7-Bromoquinazolin-2-amine

Cat. No. B112193
M. Wt: 224.06 g/mol
InChI Key: CFUQBLOSOCYEIG-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

The 4-Bromo-2-fluoro-benzaldehyde (0.61 g, 3 mmol), guanidine (1.05 g, 5.83 mmol) and DMF were heated at 140° C. for 2.5 hours. 50 ml water was added to the mixture. The orange precipitate was filtered and washed with water. The solid was dissolved in 2N HCl. and filtered. The HCl solution was neutralized by ammonia hydroxyl. The off white solid was filtered and dried under vacuum to afforded the desired product (91 mg, 14%). MS (ESI) m/e 224 (M+1)+; 1H NMR (300 MHz, DMSO-D6) δ ppm 7.00 (br. s., 2 H) 7.36 (d, J=8.82 Hz, 1 H) 7.77 (dd, J=9.16, 2.37 Hz, 1 H) 8.05 (d, J=2.37 Hz, 1 H) 9.09 (br. s., 1 H).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
14%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.[NH2:11][C:12]([NH2:14])=[NH:13].CN(C=O)C>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[N:11][C:12]([NH2:14])=[N:13]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
1.05 g
Type
reactant
Smiles
NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The orange precipitate was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 2N HCl
FILTRATION
Type
FILTRATION
Details
and filtered
FILTRATION
Type
FILTRATION
Details
The off white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=NC(=NC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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